molecular formula C11H13N3O2S B8402938 5-tert-Butyl-2-nitro-4-thiocyanato-phenylamine

5-tert-Butyl-2-nitro-4-thiocyanato-phenylamine

Cat. No. B8402938
M. Wt: 251.31 g/mol
InChI Key: MPVRBPOEJVCLRR-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

The title compound was prepared according to the General Method 13 using 5-tert-butyl-2-nitro-phenylamine (prepared in Example PP-2; 170 g, 876 mmol), ammonium thiocyanate (400 g, 5260 mmol), bromine (140 g, 876 mmol), and MeOH (500 mL). The crude reaction mixture was purified by flash silica gel chromatography (5%-50% EtOAc in hexanes as eluents). MS(APCI): 252 (M+H).
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([N+:12]([O-:14])=[O:13])=[C:9]([NH2:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[S-:15][C:16]#[N:17].[NH4+].BrBr>CO>[C:1]([C:5]1[C:6]([S:15][C:16]#[N:17])=[CH:7][C:8]([N+:12]([O-:14])=[O:13])=[C:9]([NH2:11])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)N)[N+](=O)[O-]
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Three
Name
Quantity
140 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by flash silica gel chromatography (5%-50% EtOAc in hexanes as eluents)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC(=C(C1)N)[N+](=O)[O-])SC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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